Product packaging for 2-Phenyl-2,7-diaza-spiro[4.4]nonane(Cat. No.:CAS No. 885275-24-1)

2-Phenyl-2,7-diaza-spiro[4.4]nonane

Cat. No.: B3293359
CAS No.: 885275-24-1
M. Wt: 202.30 g/mol
InChI Key: QPHJQCAPTXSDDP-UHFFFAOYSA-N
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Description

2-Phenyl-2,7-diaza-spiro[4.4]nonane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel Sigma Receptor (SR) ligands . Sigma receptors, including the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are implicated in various biological processes and are promising targets for therapeutic intervention. The 2,7-diazaspiro[4.4]nonane structure is valued for its unique three-dimensional arrangement, which can influence key parameters such as binding potency, selectivity, and physicochemical properties in drug candidates . Recent research has demonstrated that derivatives based on this core structure can exhibit high binding affinity for both S1R and S2R . For instance, one such derivative (AD258) has been identified as a potent sigma receptor ligand with notable analgesic properties, showing high efficacy in a model of capsaicin-induced allodynia at very low doses and a favorable pharmacokinetic profile . This highlights the potential of the 2,7-diazaspiro[4.4]nonane scaffold in pioneering new classes of non-opioid analgesics. This product is offered for research purposes to support investigations into sigma receptor pharmacology and the synthesis of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B3293359 2-Phenyl-2,7-diaza-spiro[4.4]nonane CAS No. 885275-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)15-9-7-13(11-15)6-8-14-10-13/h1-5,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHJQCAPTXSDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693068
Record name 2-Phenyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-24-1
Record name 2-Phenyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the 2 Phenyl 2,7 Diaza Spiro 4.4 Nonane Scaffold

Retrosynthetic Analysis of the 2-Phenyl-2,7-diaza-spiro[4.4]nonane Core

A retrosynthetic analysis of the this compound core reveals several potential disconnection strategies. The most logical approach involves the disconnection of the C-N bonds of the two pyrrolidine (B122466) rings, leading to a spirocyclic diketone or a related precursor and aniline. A key step in the retrosynthesis is the cleavage of the spirocyclic system itself, which can be envisioned to arise from a gem-diallylated or a related doubly functionalized cyclopentane (B165970) derivative.

A plausible retrosynthetic pathway could start with the target molecule and proceed as follows:

C-N Bond Disconnection: The two C-N bonds of the pyrrolidine rings can be disconnected, leading back to a spiro[4.4]nonane-2,7-dione and aniline. This disconnection suggests a double reductive amination or a similar condensation-cyclization sequence as the final bond-forming steps in the forward synthesis.

Spirocycle Cleavage: The spiro[4.4]nonane-2,7-dione can be further disconnected at the spirocyclic carbon. This can be achieved by a conceptual cleavage of two C-C bonds, leading to a cyclopentanone (B42830) derivative with two functionalized side chains. A more practical disconnection would involve a rearrangement or a fragmentation of the spirocyclic core, suggesting precursors like diallylcyclopentanone.

Precursor Simplification: The functionalized cyclopentanone derivative can be simplified to commercially available or readily accessible starting materials, such as cyclopentanone itself.

This retrosynthetic analysis highlights the key bond formations required for the synthesis of the this compound scaffold and provides a roadmap for the development of synthetic strategies.

Development of Novel Synthetic Routes to the Core Structure

Building upon the insights from the retrosynthetic analysis, several novel synthetic routes have been developed for the construction of the 2,7-diaza-spiro[4.4]nonane core. These routes can be broadly categorized based on the method used for the formation of the spirocyclic system and the construction of the diaza-heterocycles.

The formation of the spiro[4.4]nonane core is a critical step in the synthesis of the target molecule. Both intermolecular and intramolecular cyclization strategies, as well as tandem and cascade reaction sequences, have been employed to achieve this transformation.

Intramolecular cyclization of suitably functionalized cyclopentane derivatives is a common and effective strategy for the synthesis of spiro[4.4]nonane systems. For instance, the base-mediated double cyclization of a gem-di(haloalkyl)cyclopentanone derivative can lead to the formation of the spirocyclic core.

Intermolecular approaches, while less common, can also be envisioned. For example, a [4+1] cycloaddition reaction between a 1,4-dianion equivalent of a butane (B89635) derivative and a cyclopentanone electrophile could potentially form the spirocyclic system, although this approach is often challenging to control.

A key strategy involves the use of 1,3-dipolar cycloaddition reactions. The reaction of a non-stabilized azomethine ylide with a dipolarophile can lead to the formation of a pyrrolidine ring. By designing a system where both the azomethine ylide precursor and the dipolarophile are tethered to a central carbon atom, an intramolecular 1,3-dipolar cycloaddition can be used to construct the spiro[4.4]nonane framework.

Cyclization Strategy Starting Materials Key Reagents/Conditions Product Reference
Intramolecular 1,3-Dipolar CycloadditionTethered azomethine ylide precursor and dipolarophileThermal or metal-catalyzed decomposition of the ylide precursorSpiro[4.4]nonane derivative
Intramolecular Double Michael AdditionCyclopentanone and two equivalents of an α,β-unsaturated esterStrong base (e.g., NaH, KOtBu)Spiro[4.4]nonane-dione derivative
Ring-Closing Metathesis (RCM)DiallylcyclopentanoneGrubbs' catalystSpiro[4.4]non-1-en-6-one

One notable example is a tandem process involving an initial Michael addition followed by an intramolecular cyclization. For instance, the reaction of cyclopentanone with two equivalents of acrylonitrile (B1666552) can initiate a cascade of reactions, including two Michael additions and subsequent intramolecular cyclizations, to afford the spiro[4.4]nonane core.

Another powerful strategy is the use of a multicomponent reaction followed by a cyclization cascade. A three-component reaction involving an amine, an aldehyde, and an activated alkyne can generate a complex intermediate that undergoes a series of intramolecular cyclizations to form the diaza-spiro[4.4]nonane system.

Tandem/Cascade Reaction Starting Materials Key Features Product Reference
Michael Addition-Cyclization CascadeCyclopentanone, acrylonitrileFormation of multiple C-C and C-N bonds in one potSpiro[4.4]nonane derivative
Multicomponent-Cyclization CascadeAmine, aldehyde, activated alkyneHigh atom economy and step efficiencyDiaza-spiro[4.4]nonane derivative
Palladium-Catalyzed Cascade2,2-DiallylmalononitrileIntramolecular aminopalladation and C-H activationSpiro-pyrrolidine-pyrrolidinone

Once the spiro[4.4]nonane core is established, the two pyrrolidine rings need to be constructed. Several methods have been developed for this purpose, often involving the cyclization of precursors containing the pre-formed spirocyclic framework.

A common approach is the double reductive amination of a spiro[4.4]nonane-2,7-dione with a primary amine, such as aniline. This reaction, typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, directly yields the desired 2,7-diaza-spiro[4.4]nonane scaffold.

Another strategy involves the use of the Paal-Knorr pyrrole (B145914) synthesis. A spiro[4.4]nonane-2,7-dione can be reacted with a primary amine under acidic conditions to form the corresponding bis-pyrrolidine system.

Furthermore, 1,3-dipolar cycloaddition reactions have proven to be a versatile tool for the construction of the pyrrolidine rings. The reaction of a spirocyclic dialdehyde (B1249045) or diketone with an azomethine ylide, generated in situ from the corresponding amino acid, can lead to the stereoselective formation of the diaza-spiro[4.4]nonane system.

Method Precursor Reagents Key Transformation Reference
Double Reductive AminationSpiro[4.4]nonane-2,7-dioneAniline, NaBH(OAc)₃Formation of two C-N bonds and two pyrrolidine rings
Paal-Knorr SynthesisSpiro[4.4]nonane-2,7-dioneAniline, acid catalystFormation of two pyrrolidine rings via condensation
1,3-Dipolar CycloadditionSpirocyclic dialdehydeSarcosine, heat[3+2] cycloaddition to form two pyrrolidine rings

Cyclization Strategies for Spiro[4.4]nonane Formation

Stereoselective Synthesis of Enantiopure this compound and Analogs

The development of stereoselective methods for the synthesis of this compound is of significant interest, as the chirality of the spirocyclic core can have a profound impact on its biological activity and material properties. Several strategies have been explored to achieve enantiocontrol in the synthesis of this and related diaza-spiro[4.4]nonane scaffolds.

One approach involves the use of a chiral auxiliary. A chiral amine can be used in the initial steps of the synthesis to introduce a stereocenter, which then directs the stereochemical outcome of subsequent transformations. The auxiliary can then be removed in a later step to afford the enantiopure product.

Asymmetric catalysis is another powerful tool for the stereoselective synthesis of these compounds. For example, a chiral Lewis acid or a chiral organocatalyst can be used to catalyze a key bond-forming reaction, such as a Michael addition or a 1,3-dipolar cycloaddition, with high enantioselectivity.

The use of starting materials from the chiral pool is also a viable strategy. A readily available enantiopure starting material, such as a chiral amino acid or a carbohydrate derivative, can be elaborated into the desired enantiopure this compound.

Strategy Key Principle Example Application Expected Outcome
Chiral AuxiliaryCovalent attachment of a chiral group to guide stereoselective reactions.Use of a chiral amine derived from a natural amino acid in a condensation reaction.Formation of a diastereomeric intermediate, followed by removal of the auxiliary to give the enantiopure product.
Asymmetric CatalysisUse of a chiral catalyst to control the stereochemistry of a reaction.Enantioselective 1,3-dipolar cycloaddition catalyzed by a chiral metal complex.Direct formation of an enantiomerically enriched diaza-spiro[4.4]nonane derivative.
Chiral Pool SynthesisUtilization of enantiopure starting materials derived from natural sources.Elaboration of a chiral amino acid into a key intermediate for the spirocycle formation.Synthesis of the target molecule in a specific enantiomeric form.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis is a classical yet powerful strategy for inducing stereoselectivity. In this method, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate. mdpi.com This auxiliary then directs subsequent chemical transformations to occur on one face of the molecule, leading to the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. mdpi.com

For the synthesis of spirocyclic systems, auxiliaries derived from readily available chiral pool molecules like phenylethylamine are common. For instance, an asymmetric Michael reaction can be guided by a chiral enamine formed from (R)-1-phenylethylamine to establish the crucial quaternary carbon stereocenter of an azaspiro compound with high stereogenic control. nih.gov Another relevant example involves using the inherently dissymmetric cis, cis-spiro[4.4]nonane-1,6-diol as a chiral modifier for lithium aluminium hydride in the enantioselective reduction of ketones. mdpi.com

Chiral AuxiliaryType of ReactionApplication/Example
(R)-1-PhenylethylamineAsymmetric Michael AdditionSynthesis of chiral azaspiro units by forming a chiral enamine intermediate. nih.gov
Oxazolidinones (Evans Auxiliaries)Aldol, Alkylation, Acylation ReactionsGeneral strategy for asymmetric synthesis, applicable to precursors of the spirocycle. mdpi.comresearchgate.net
Sulfur-based AuxiliariesMichael Additions, CyclizationsUsed in various asymmetric transformations to produce enantiomerically pure compounds. researchgate.net
cis, cis-Spiro[4.4]nonane-1,6-diolAsymmetric ReductionActs as a chiral ligand to modify LAH for the reduction of phenyl alkyl ketones. mdpi.com

Asymmetric Organocatalysis in Spirocyclization

In recent years, asymmetric organocatalysis has emerged as a premier tool for enantioselective synthesis. This approach utilizes small, chiral organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. For the construction of spirocycles, organocatalysts have been employed to facilitate cascade reactions that build the complex architecture with high enantiomeric excess (ee).

A notable example is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement, which has been used to construct chiral spiro[4.4]nonane-1,6-diones in yields up to 96% and an impressive 97% ee. acs.org Similarly, cinchona alkaloid-derived primary amine catalysts have been effective in the spirocyclization of cyclic 2,4-dienones with cyanoketones. researchgate.net Another strategy involves using a squaramide-based catalyst for an asymmetric Michael addition, which initiates a sequence leading to spiropyrazolones. nih.gov These methods demonstrate the power of organocatalysis to create multiple stereocenters in a single, highly controlled transformation.

Catalyst TypeReactionSubstratesKey Findings
Proline-derived CatalystTandem Nazarov Cyclization/Semipinacol Rearrangement"Unactivated" DienonesYields up to 96%, 97% ee. acs.org
Cinchona Alkaloid-derived AmineCascade SpirocyclizationCyclic 2,4-dienones and CyanoketonesHigh enantioselectivities for spiro-dihydropyrano cyclohexanones. researchgate.net
SquaramideAsymmetric Michael AdditionPyrazolones and Alkyne-tethered NitroalkenesHigh yields and stereoselectivities for spiropyrazolones. nih.gov

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a broad and versatile platform for asymmetric synthesis. By pairing a metal center (e.g., Palladium, Rhodium, Iridium) with a chiral ligand, chemists can orchestrate a wide range of enantioselective transformations. The ligand creates a chiral environment around the metal, influencing the binding of substrates and the outcome of the reaction.

Palladium catalysis is particularly prominent in this area. For example, a Pd-catalyzed asymmetric (4+2) dipolar cyclization has been developed to synthesize chiral spiro-indenes, which bear an all-carbon quaternary stereocenter, with high enantio- and diastereoselectivity. oaepublish.com Another palladium-catalyzed cascade reaction, involving a Narasaka–Heck cyclization and C–H activation, efficiently assembles spirocyclic pyrrolines. nih.gov While not forming the diaza-spiro[4.4]nonane core directly, these reactions exemplify the strategies that are applicable. The choice of ligand is critical; for instance, phosphoramidites are considered "privileged ligands" in iridium-catalyzed asymmetric synthesis, showcasing their broad utility and effectiveness. oaepublish.com

Enzymatic or Biocatalytic Transformations

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For chiral compounds, enzymatic kinetic resolution (EKR) is a widely used technique. In EKR, an enzyme selectively modifies one enantiomer of a racemic mixture, allowing the modified and unmodified enantiomers to be separated. researchgate.net

Lipases are the most common class of enzymes used for this purpose due to their stability, broad substrate scope, and lack of need for cofactors. researchgate.net They can catalyze the enantioselective acylation of a racemic alcohol or amine, or the hydrolysis of a racemic ester. For example, the kinetic resolution of racemic cyclic secondary amines can be achieved through enantioselective amidation. acs.org Lipase (B570770) PS-D has been used to resolve a hydroxylactam precursor for substituted pyrrolidines, achieving excellent enantioselectivities (>99% ee) for both the acetylated product and the unreacted alcohol. rsc.org While a specific report on this compound may not be available, these examples show that a racemic mixture of the diazaspiro[4.4]nonane core or a suitable precursor could be effectively resolved using a lipase like Candida antarctica lipase B (CALB) to obtain the desired enantiomer in high purity. nih.govmdpi.com

Enzyme (Lipase)Reaction TypeSubstrate ExampleKey Outcome
Candida rugosa MYTransesterification1-(Isopropylamine)-3-phenoxy-2-propanolHigh enantiomeric excess of product (eeₚ = 96.2%). mdpi.com
Lipase PS-D (Pseudomonas cepacia)AcetylationRacemic Hydroxylactam>99% ee for both product and unreacted starting material. rsc.org
Pseudomonas fluorescens LipaseHydrolysisMorita-Baylis-Hillman acetatesSuccessful resolution with good enantiomeric ratios. nih.gov
Candida antarctica Lipase B (CALB)Hydrolysis / TransesterificationVarious racemic alcohols and estersWidely used for highly selective kinetic resolutions. nih.gov

Chromatographic Resolution Techniques for Enantiomeric Separation

When a synthesis produces a racemic mixture, direct separation of the enantiomers is often necessary. Chromatographic resolution is a primary method for achieving this on both analytical and preparative scales. oaepublish.com

The most common technique is chiral high-performance liquid chromatography (HPLC). This method uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different speeds and elute separately. oaepublish.com

An alternative, classical approach is resolution via diastereomeric salt formation. In this method, the racemic amine (a base) is treated with a single enantiomer of a chiral acid, known as a chiral resolving agent. This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization or standard chromatography. After separation, the pure enantiomer of the amine can be recovered by removing the chiral acid. A scalable resolution of the related 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane was achieved using L- and D-di-p-toluoyl tartaric acid as resolving agents to produce salts with high enantiomeric purity. acs.org

Palladium-Catalyzed Phenylation Approaches at the C2 Position

The introduction of the phenyl group onto the nitrogen at the C2 position of the 2,7-diaza-spiro[4.4]nonane scaffold is a crucial step in forming the final compound. This transformation is a C-N bond-forming reaction, for which the Buchwald-Hartwig amination is the premier method. wikipedia.orgorganic-chemistry.org

This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its high efficiency and broad functional group tolerance. nih.govwikipedia.org The reaction mechanism involves the oxidative addition of an aryl halide (e.g., bromobenzene) to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. A variety of specialized ligands, such as XPhos, have been developed to promote the efficient coupling of various amines and aryl halides. nih.gov

Catalyst SystemReactantsReaction TypeSignificance
Pd(OAc)₂ / Phosphine LigandAryl Halide + AmineC-N Cross-CouplingFoundational system for Buchwald-Hartwig amination. libretexts.org
Pd-XPhosPolyhalogenated bipyridines + AmineDouble N-arylationEnables site-selective formation of complex heterocyclic systems. nih.gov
Pd₂ (dba)₃ / Bidentate Ligand (e.g., BINAP)Aryl Triflate + Primary AmineC-N Cross-CouplingFirst reliable extension of the method to primary amines. wikipedia.org

One-Pot and Multicomponent Reaction Strategies for Enhanced Efficiency

Modern synthetic chemistry emphasizes not only the novelty of reactions but also their efficiency, sustainability, and elegance. One-pot and multicomponent reactions (MCRs) are powerful strategies that address these goals by combining multiple synthetic steps into a single operation without isolating intermediates. researchgate.net This approach reduces solvent waste, purification steps, time, and cost, making it highly attractive for building complex molecules like this compound.

MCRs bring together three or more reactants in a single pot to form a product that incorporates portions of all the starting materials. nih.gov For example, the synthesis of spiro[diindenopyridine-indoline]triones has been achieved through a three-component reaction of 1,3-indanediones, isatins, and aromatic amines. libretexts.org

One-pot tandem reactions, where a sequence of reactions occurs consecutively in the same vessel, are also highly effective. The previously mentioned organocatalytic tandem Nazarov cyclization is a prime example of a one-pot process that rapidly builds the spiro[4.4]nonane skeleton. acs.org Similarly, a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been developed using a Manganese(III)-based reaction, demonstrating the applicability of this strategy to closely related spirocyclic systems. nih.gov These efficient methods allow for the rapid assembly of complex scaffolds from simple precursors, representing the cutting edge of synthetic design.

Synthesis of Precursors and Key Intermediates for this compound Derivatives

The construction of the this compound core relies on the availability of key precursors that already contain the N-phenyl-substituted pyrrolidine ring. A common and logical starting point is the synthesis of N-phenylmaleimide, which can be readily prepared through the condensation of maleic anhydride (B1165640) with aniline. This intermediate can then undergo further reactions to form the spirocyclic system.

A plausible key intermediate in the synthesis of the target compound is 2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one . While a direct and detailed synthesis for this specific intermediate is not extensively published, its structure suggests a synthetic strategy involving the formation of the second five-membered ring onto a pre-existing N-phenyl-substituted pyrrolidine-2,5-dione or a related structure.

A related and potentially foundational precursor is 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione . The synthesis of N-substituted 2-azaspiro[4.4]nonane-1,3-diones is documented, often involving the reaction of a cyclopentane-1,1-dicarboxylic acid derivative with a primary amine, in this case, aniline.

A documented synthesis for a structurally analogous compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one , provides insight into a viable synthetic route. This method involves the reductive cyclization of a nitrile-ester precursor. Specifically, methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate is treated with Raney Nickel under a hydrogen atmosphere. nih.gov This reaction reduces the nitrile group to an amine, which then undergoes intramolecular cyclization with the ester to form the lactam of the second ring, yielding the spirocyclic core. A similar strategy could likely be employed for the synthesis of the N-phenyl analogue.

The following table outlines a representative synthesis of a key precursor, N-phenylmaleimide, which serves as a foundational building block.

StepReactantsReagents/SolventsProduct
1Maleic anhydride, AnilineAcetic acidN-Phenylmaleamic acid
2N-Phenylmaleamic acidAcetic anhydride, Sodium acetateN-Phenylmaleimide

Once a suitable mono-one precursor like 2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one is obtained, the final step to achieve the fully reduced scaffold is the reduction of the lactam (amide) functionality.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of the this compound scaffold is highly dependent on the optimization of each reaction step, from the formation of the initial precursors to the final reduction.

For the final reduction step of the lactam intermediate, 2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one , to the target This compound , a strong reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the complete reduction of amides to amines. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

The optimization of this reduction step involves several key parameters:

Reagent Stoichiometry: An excess of LiAlH₄ is generally used to ensure the complete reduction of the amide. The optimal molar ratio of LiAlH₄ to the lactam substrate needs to be determined empirically to maximize yield and minimize side reactions.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion. Careful temperature control is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.

Reaction Time: The duration of the reaction is monitored, typically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of complete consumption of the starting material.

Work-up Procedure: The quenching of the excess LiAlH₄ and the subsequent work-up are critical for isolating the product in high purity. A carefully controlled sequential addition of water and a sodium hydroxide (B78521) solution is a common method to precipitate the aluminum salts, which can then be removed by filtration.

The following table summarizes the general conditions for the reduction of a lactam to an amine using LiAlH₄, which would be applicable to the synthesis of this compound from its lactam precursor.

ParameterConditionRationale
Reducing Agent Lithium aluminum hydride (LiAlH₄)Strong reducing agent capable of reducing amides.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl etherAprotic solvent that does not react with LiAlH₄.
Temperature 0 °C to refluxTo control the initial exothermic reaction and ensure completion.
Work-up Sequential addition of water and aqueous NaOHTo safely quench the excess reagent and precipitate aluminum salts for easy removal.

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 2,7 Diaza Spiro 4.4 Nonane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy stands as an indispensable tool for the detailed structural and dynamic investigation of 2-Phenyl-2,7-diaza-spiro[4.4]nonane derivatives in solution.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

¹³C NMR spectroscopy provides crucial information about the carbon framework. The spiro carbon atom, a quaternary carbon at the junction of the two rings, typically appears as a unique signal in a distinct region of the spectrum. The carbons of the phenyl ring and the methylene (B1212753) carbons of the pyrrolidine (B122466) rings can be unambiguously assigned using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Two-dimensional NMR techniques are essential for confirming the connectivity and spatial relationships within the molecule. Correlation Spectroscopy (COSY) experiments reveal scalar couplings between protons, establishing the proton-proton network within each pyrrolidine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, providing a powerful method for assigning carbon resonances based on their proton assignments. Heteronuclear Multiple Bond Correlation (HMBC) experiments are instrumental in identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure, including the connection of the phenyl group to the diazaspirononane core. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the through-space proximity of protons, offering critical insights into the relative stereochemistry and preferred conformation of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures, as specific experimental data for the parent compound is not widely available in published literature.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
Phenyl-H (ortho)7.20 (d)128.5 (CH)C(ipso), C(meta)Phenyl-H (meta)
Phenyl-H (meta)6.80 (t)118.0 (CH)C(ortho), C(para)Phenyl-H (ortho), Phenyl-H (para)
Phenyl-H (para)6.90 (t)120.0 (CH)C(meta)Phenyl-H (meta)
Phenyl-C (ipso)-145.0 (Cq)--
Pyrrolidine-H (α to N-Ph)3.40 (t)55.0 (CH₂)C(spiro), Phenyl-C(ipso)Pyrrolidine-H (β to N-Ph)
Pyrrolidine-H (β to N-Ph)2.10 (m)30.0 (CH₂)C(spiro), C(α to N-Ph)Pyrrolidine-H (α to N-Ph)
Pyrrolidine-H (α to NH)3.10 (t)50.0 (CH₂)C(spiro)Pyrrolidine-H (β to NH)
Pyrrolidine-H (β to NH)2.00 (m)28.0 (CH₂)C(spiro), C(α to NH)Pyrrolidine-H (α to NH)
Spiro-C-70.0 (Cq)--
NH2.50 (br s)--Pyrrolidine-H (α to NH)

Dynamic NMR Studies of Configurational and Conformational Flexibility

The pyrrolidine rings in the this compound system can undergo conformational exchange processes, such as ring puckering. Furthermore, in N-substituted derivatives, rotation around the N-aryl bond may be restricted. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful technique to study these dynamic processes. At low temperatures, the exchange processes may be slow on the NMR timescale, resulting in separate signals for the different conformers or rotamers. As the temperature is increased, these signals broaden and eventually coalesce into time-averaged signals. Analysis of the line shapes as a function of temperature allows for the determination of the thermodynamic and kinetic parameters (ΔG‡, ΔH‡, and ΔS‡) of the conformational changes, providing valuable insights into the flexibility and energy landscape of these molecules.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound derivatives in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, unequivocally establishing the connectivity and stereochemistry of the molecule. For chiral derivatives, X-ray crystallography on a single crystal of an enantiomerically pure sample allows for the determination of the absolute configuration, often through the use of anomalous dispersion effects. The resulting crystal structure reveals the preferred conformation of the spirocyclic system in the solid state and provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound (Note: This data is representative and not from a specific reported crystal structure of the parent compound.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Density (calculated) (g/cm³)1.25
R-factor0.045

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a crucial tool for the characterization of this compound derivatives. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound.

In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound derivatives in the mass spectrometer is influenced by the charge localization and the stability of the resulting fragment ions. Common fragmentation pathways may involve cleavages of the pyrrolidine rings, loss of the phenyl group, or rearrangements. A detailed analysis of the fragment ions can help to confirm the proposed structure and distinguish between isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. In this compound derivatives, characteristic vibrational modes can be observed for the N-H bonds (if present), C-H bonds (both aromatic and aliphatic), C-N bonds, and the phenyl ring.

The N-H stretching vibration typically appears as a band in the region of 3300-3500 cm⁻¹ in the IR spectrum. The C-H stretching vibrations of the phenyl group are observed above 3000 cm⁻¹, while the aliphatic C-H stretches appear below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the spirocyclic core and the phenyl ring, which may be weak or absent in the IR spectrum.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Excess and Stereochemical Assignment

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the enantiomeric excess and assigning the absolute configuration in solution. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule.

The CD spectrum of a chiral this compound derivative will exhibit Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chromophores in the molecule, primarily the phenyl group. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, it is often possible to assign the absolute configuration of the enantiomers. Furthermore, the magnitude of the CD signal or the specific rotation measured by ORD can be used to determine the enantiomeric purity of a sample.

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound Derivatives

A comprehensive analysis of the advanced spectroscopic and structural characterization of this compound and its derivatives is currently impeded by a lack of publicly available, detailed research findings. While general principles of analytical chemistry provide a framework for how such compounds would be analyzed, specific data from dedicated studies on this particular class of molecules are not readily accessible in the public domain.

General analytical techniques that would be employed for the characterization of these compounds include High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral separation, Mass Spectrometry (MS) for molecular weight determination and structural elucidation through fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. X-ray crystallography would be the definitive method for determining the three-dimensional structure of crystalline derivatives.

However, without specific examples from the scientific literature, any discussion would remain hypothetical. For instance, while one could surmise the expected fragmentation patterns in a mass spectrum or the likely chemical shifts in an NMR spectrum, this would not constitute the "detailed research findings" required. Similarly, the creation of data tables would be impossible without actual experimental results.

Publicly available information is largely limited to database entries on platforms like PubChem for this compound and its analogs, which provide computed properties but not experimental data from advanced analytical techniques. Commercial supplier information may indicate a purity level, for instance, a 96% purity for this compound hydrochloride, but the detailed analytical reports supporting this claim are not provided.

Mechanistic Investigations of Reactions Involving 2 Phenyl 2,7 Diaza Spiro 4.4 Nonane

Elucidation of Reaction Pathways in the Synthesis of the Spiro[4.4]nonane Core

The synthesis of the 2,7-diaza-spiro[4.4]nonane core often involves multicomponent reactions or intramolecular cyclizations. One prominent method involves the visible-light-driven photocatalytic generation of N-centered radicals from N-allylsulfonamides and their subsequent reaction with alkenes to construct β-spirocyclic pyrrolidines. acs.org This process offers a pathway to various β-spirocyclic pyrrolidines, including derivatives that can be further elaborated to the desired diazaspirocycle. acs.org

Another approach to the spiro[4.4]nonane core involves the reaction of 2-oxaspiro[4.4]nonane-1,3-dione with Grignard reagents, such as p-halophenyl- or p-alkylphenyl-magnesium bromide. researchgate.net This reaction leads to the formation of 2-oxoethyl-cycloalkanecarboxylic acids, which can then be cyclized with hydrazines to form pyridazinone-containing spirocycles. researchgate.net While not directly yielding the 2,7-diaza-spiro[4.4]nonane core, these methods highlight strategies for constructing the fundamental spirocyclic system.

A more direct route involves the hydrogenation of a precursor like methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using a Raney Ni catalyst to furnish a tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. nih.gov This transformation proceeds via reductive cyclization, where the nitrile group is reduced to an amine, which then intramolecularly attacks a carbonyl group to form the second five-membered ring of the spirocycle.

Study of Transformations of the 2-Phenyl-2,7-diaza-spiro[4.4]nonane Scaffold

The this compound scaffold, once formed, can undergo a variety of transformations at its nitrogen centers and the phenyl ring, allowing for the synthesis of a diverse range of derivatives.

The secondary amine at the 7-position of the this compound core is amenable to various functionalization reactions.

N-Alkylation: The nitrogen can be alkylated using standard procedures, for instance, with benzyl (B1604629) bromide to introduce a benzyl group. researchgate.net This allows for the modification of the steric and electronic properties of the spirocycle.

N-Acylation: Acylation reactions can be performed to introduce amide functionalities. For example, the reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. These reactions are fundamental in peptide synthesis and for modifying the biological activity of the core structure.

N-Amination: While direct N-amination reactions on this specific scaffold are not extensively detailed in the provided context, related transformations on similar nitrogen-containing heterocycles are common.

The following table summarizes some key transformations of the diazaspiro[4.4]nonane scaffold:

Starting MaterialReagentProductReaction Type
Pyridazinone derivativeMethyl iodideN-methylated pyridazinoneN-Alkylation
Pyridazinone derivativeBenzyl bromideN-benzylated pyridazinoneN-Alkylation

Studies on related spiro[cycloalkane]pyridazinones have shown that the introduction of substituents like methoxy (B1213986) groups at the 4-position of the phenyl ring is a key strategy in structure-activity relationship studies. researchgate.net However, the introduction of larger groups can sometimes lead to unfavorable steric interactions. researchgate.net

The 2,7-diaza-spiro[4.4]nonane system can undergo ring-opening or ring-transformation reactions under specific conditions. For example, treatment of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles with concentrated hydrohalic acids leads to a rare transformation, yielding furo[3,4-c]pyridines and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones. rsc.org This indicates that the spirocyclic core, particularly when appropriately substituted, can serve as a precursor to other fused heterocyclic systems. Refluxing these spiro compounds in hydrohalic acids facilitates this rearrangement. researchgate.net

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively reported in the provided search results. However, understanding these parameters is crucial for optimizing reaction conditions and for gaining deeper insight into the reaction mechanisms. Such studies would involve monitoring reaction rates under various conditions (temperature, concentration, catalyst loading) and determining thermodynamic parameters like enthalpy and entropy of reaction.

Probing Catalytic Cycles and Intermediates when the Compound Acts as a Ligand or Catalyst

While this compound itself is not explicitly detailed as a catalyst in the provided information, the broader class of diazaspirocycles has potential in catalysis, often acting as chiral ligands for metal catalysts. The synthesis of related N-heterospirocycles via visible-light-driven photocatalysis points to the involvement of radical intermediates and catalytic cycles. acs.org In such a cycle, a photosensitizer absorbs light and initiates a single-electron transfer process, generating a nitrogen-centered radical from a precursor like an N-allylsulfonamide. This radical then participates in the spirocyclization. Probing these cycles would involve techniques like transient absorption spectroscopy to detect short-lived intermediates and computational studies to map out the energy landscape of the catalytic pathway.

Computational and Theoretical Studies of 2 Phenyl 2,7 Diaza Spiro 4.4 Nonane Structures and Reactivity

Quantum Mechanical Calculations for Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-Phenyl-2,7-diaza-spiro[4.4]nonane, these methods would be invaluable in elucidating its three-dimensional structure and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and vibrational frequencies of molecules. A DFT study on this compound would involve optimizing its structure to find the most stable arrangement of its atoms in space. This would provide crucial information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, a vibrational analysis could be performed. This would predict the infrared (IR) and Raman spectra of the molecule, which could then be compared with experimental data to confirm the calculated structure. The vibrational modes would also provide insight into the molecule's flexibility and the movement of its constituent atoms. However, no such specific studies have been published for this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamics

The spirocyclic nature of this compound suggests a complex conformational landscape. Molecular dynamics (MD) simulations would be the ideal tool to explore the different possible conformations of the molecule and their relative stabilities. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes and changes its shape, providing a dynamic picture of its behavior. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. At present, no MD simulation studies have been specifically reported for this compound.

Molecular Modeling and Docking Studies of Interactions with Chemical Targets or Binding Pockets (focused on chemical interaction principles)

Given the prevalence of diazaspiro scaffolds in medicinal chemistry, molecular modeling and docking studies could predict the potential of this compound to interact with specific biological targets, such as enzymes or receptors. These studies would involve creating a 3D model of the compound and "docking" it into the binding site of a target protein.

The results would provide insights into the potential binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is fundamental in the rational design of new drugs. While docking studies have been performed on other diazaspiro derivatives, none have been found that specifically focus on this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

As mentioned earlier, both DFT and ab initio methods can be used to predict spectroscopic parameters. A thorough computational study would involve calculating the NMR chemical shifts (¹H and ¹³C), IR and Raman vibrational frequencies, and UV-Vis absorption wavelengths. These predicted spectra could then be compared with experimentally obtained spectra. A strong correlation between the predicted and experimental data would serve to validate the computational model and provide a high degree of confidence in the calculated structural and electronic properties. This crucial comparative analysis has not yet been published for this compound.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational methods can be employed to investigate the potential chemical reactions of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways and the structures of any transition states or intermediates.

This type of analysis is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes. For instance, the nitrogen atoms in the diazaspiro core could be sites for alkylation or other functionalization reactions. Computational studies could predict the feasibility and selectivity of such reactions. However, the literature lacks any such computational investigation into the reaction mechanisms of this specific compound.

Derivatization and Analog Design Strategies for 2 Phenyl 2,7 Diaza Spiro 4.4 Nonane

Design Principles for Structural Modification of the Spiro[4.4]nonane Core

The modification of the 2-phenyl-2,7-diaza-spiro[4.4]nonane core is guided by established medicinal chemistry principles aimed at enhancing physicochemical and pharmacological profiles. A primary strategy involves increasing the fraction of sp³-hybridized carbon atoms (Fsp³) within the molecule. This approach is often employed to improve solubility, reduce metabolic liability, and enhance binding specificity by providing a more defined three-dimensional geometry. Modifying the cyclopentane (B165970) ring of the spiro[4.4]nonane system, for instance by introducing substituents or altering the ring size to a spiro[4.5]decane system, can significantly impact the molecule's spatial arrangement and properties. researchgate.net

Strategies for Functionalization at the Nitrogen Atoms (N2 and N7)

The two nitrogen atoms of the diazaspiro[4.4]nonane core are primary handles for derivatization, offering versatile points for introducing a wide range of functional groups. These modifications are crucial for modulating the compound's polarity, basicity, and potential for hydrogen bonding. Common N-functionalization strategies include N-alkylation, N-acylation, and reductive amination. nih.gov

N-Alkylation: This involves reacting the secondary amines at N2 and/or N7 with alkyl halides or other electrophiles to introduce alkyl, benzyl (B1604629), or more complex chains.

N-Acylation: Treatment with acyl chlorides or carboxylic acids (using coupling agents) yields amides, which can alter electronic properties and introduce new points for interaction.

Reductive Amination: Reaction with aldehydes or ketones followed by a reducing agent provides a straightforward method to install diverse substituted alkyl groups at the nitrogen positions.

Advanced N-Functionalization: More advanced strategies can be used to form other types of N-X bonds (where X = N, O, B, or halogen). nih.gov For example, forming N-N bonds can increase nitrogen content and introduce specific conformational constraints. nih.gov

The differential reactivity of the N2 and N7 positions can be exploited for selective functionalization. The N2 nitrogen, being part of an aniline-like system, has different electronic properties compared to the N7 nitrogen, which is a simple secondary amine.

Table 1: Summary of N-Functionalization Strategies for this compound This table is interactive. You can sort and filter the data.

Strategy Reagent Type Resulting Functional Group Potential Impact
N-Alkylation Alkyl Halide (e.g., CH₃I) Tertiary Amine Increases steric bulk, modifies basicity
N-Acylation Acyl Chloride (e.g., Acetyl Chloride) Amide Reduces basicity, introduces H-bond acceptor
Reductive Amination Aldehyde/Ketone + Reducing Agent Substituted Alkylamine Introduces diverse and complex side chains
N-Arylation Aryl Halide (with catalyst) N-Aryl Amine Modifies electronic properties, extends conjugation

Modifications of the Phenyl Substituent and its Influence on Electronic and Steric Properties

Electronic Effects: Introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., halogens, nitro, cyano) onto the phenyl ring can modulate the electron density of the N2 nitrogen and, by extension, the entire heterocyclic system. These changes can influence binding affinities and metabolic stability.

Steric Effects: The size and position of substituents on the phenyl ring can impose steric constraints, influencing the molecule's preferred conformation and its ability to fit into a binding pocket. rsc.org A phenyl group positioned one carbon away from a reactive center can increase the degree of steric hindrance. rsc.org

Synthetic methods such as Suzuki-Miyaura cross-coupling can be employed to replace the phenyl group entirely or to attach further aryl or heteroaryl moieties to it, dramatically expanding the structural diversity. nih.gov

Table 2: Influence of Phenyl Substituents on Molecular Properties This table is interactive. You can sort and filter the data.

Substituent (Example) Position Electronic Effect Steric Effect
-Cl para Electron-withdrawing Moderate
-OCH₃ para Electron-donating Moderate
-CF₃ meta Strong electron-withdrawing Large
-CH₃ ortho Electron-donating Significant

Synthesis of Poly-substituted and Bridged this compound Analogs

To explore more complex chemical space, poly-substituted and bridged analogs of the core scaffold can be synthesized. Poly-substitution involves the combined application of the functionalization strategies described previously at the nitrogen atoms and the phenyl ring. For example, an analog could be N7-alkylated while also bearing multiple substituents on the N2-phenyl ring.

The synthesis of bridged analogs represents a more advanced design strategy to create highly rigid and conformationally constrained molecules. This can be achieved through intramolecular reactions. For instance, a functional group introduced at the N7 position could be designed to react with a position on the N2-phenyl ring, creating a new cyclic linkage. Intramolecular ring closure reactions are a powerful tool for creating such complex spiro architectures. nih.gov These rigid structures are invaluable for probing the specific conformational requirements of biological targets.

Development of Heterocyclic Fused Derivatives of this compound

Fusing additional heterocyclic rings onto the this compound framework yields novel, polycyclic scaffolds with unique properties. Research has demonstrated the transformation of substituted 2,7-diazaspiro[4.4]nonanes into fused systems such as furo[3,4-c]pyridines. rsc.org This type of transformation highlights the potential of the core as a precursor for complex heterocyclic systems.

General strategies for creating fused derivatives often involve the introduction of reactive functional groups that can undergo subsequent cyclization reactions. For example, a derivative could be converted into a thioxo derivative, which then serves as a starting material for fusing nitrogen-containing heterocycles like triazoles or tetrazoles. researchgate.net Other approaches include thermal or photochemical cyclization of precursors like azidopyrimidines to form fused ring systems. nih.gov The incorporation of different heterocycles, such as furans, thiophenes, or pyrroles, can be achieved through various synthetic transformations, significantly altering the electronic and photophysical properties of the parent molecule. mdpi.com

Table 3: Examples of Potential Heterocyclic Fused Ring Systems This table is interactive. You can sort and filter the data.

Fused Ring System Potential Synthetic Precursor Method Resulting Scaffold Type
Furo[3,4-c]pyridine Substituted 2,7-diazaspiro[4.4]nonane-dione Acid-mediated transformation Fused heteroaromatic
Tetrazolo-pyridazine Dihydropyridazinethione derivative Diazotization of hydrazono intermediate Fused nitrogen-rich heterocycle
Triazolo-pyridazine Dihydropyridazinethione derivative Reaction with benzhydrazide Fused nitrogen-rich heterocycle

Library Synthesis Approaches for Diverse this compound Analogs

The this compound scaffold is well-suited for the construction of chemical libraries for high-throughput screening. Its multiple points of diversification (N2, N7, and the phenyl ring) allow for the application of combinatorial and diversity-oriented synthesis strategies.

A common library approach would involve a common core, the 2,7-diaza-spiro[4.4]nonane (with the N2-phenyl group pre-installed), which is then subjected to parallel reactions. For instance, the core can be distributed into a 96-well plate and reacted with a diverse set of building blocks. Using the N-functionalization reactions described in section 6.2, a library of analogs with varied substituents at the N7 position can be rapidly generated by reacting the core with a collection of different aldehydes (for reductive amination) or acyl chlorides (for acylation). This approach allows for the efficient creation of hundreds of distinct, but related, compounds, facilitating the systematic exploration of structure-activity relationships.

Applications of 2 Phenyl 2,7 Diaza Spiro 4.4 Nonane in Advanced Chemical Syntheses and Materials Science

2-Phenyl-2,7-diaza-spiro[4.4]nonane as a Synthetic Building Block for Complex Chemical Architectures

The rigid, three-dimensional structure of the diaza-spiro[4.4]nonane skeleton provides a well-defined orientation for appended functional groups, making it an attractive starting point for constructing intricate molecular designs.

The azaspiro[4.4]nonane core is a recurring motif in a number of bioactive natural products. While direct applications of the 2-phenyl substituted variant are not extensively documented in publicly available research, the synthesis of the core diazaspiro[4.4]nonane structure is a key step in accessing these natural product families. researchgate.net The strategic placement of the phenyl group on one of the nitrogen atoms offers a route to introduce aromatic interactions and provides a handle for further synthetic transformations, potentially leading to analogs of natural products with modified biological activities. The development of synthetic routes to azaspiro[4.4]nonanes is often focused on creating either the cyclopentane (B165970) ring onto a pre-existing pyrrolidine (B122466) or vice-versa. researchgate.net

In target-oriented synthesis, the goal is to create complex molecules with specific functions. The this compound framework serves as a versatile building block in this endeavor. Its hydrochloride salt is commercially available, indicating its utility as a starting material in medicinal chemistry and drug discovery programs. jwpharmlab.comsigmaaldrich.com The presence of a secondary amine and a phenyl-substituted tertiary amine allows for selective functionalization, enabling the construction of a diverse library of compounds for screening purposes. For instance, derivatives of this scaffold could be explored as inhibitors for enzymes such as dipeptidyl peptidase 4 (DPP-4), where related phenyl-containing heterocyclic structures have shown significant potency. nih.gov

Ligand Design and Coordination Chemistry Involving the Diaza-Spiro Framework

The two nitrogen atoms within the this compound structure are ideally positioned to act as chelating agents for a wide range of metal ions. This has led to its exploration in the field of coordination chemistry and catalysis.

Chiral spiro ligands have gained prominence in asymmetric catalysis due to their rigid C2 symmetry, which can effectively control the stereochemical outcome of a reaction. researchgate.net The spiro[4.4]nonane backbone is a privileged scaffold in this context. jlu.edu.cn By resolving the racemic mixture of this compound or by synthesizing it from chiral precursors, it can be used to create novel chiral ligands. These ligands, upon coordination with transition metals like rhodium, palladium, or iridium, can catalyze a variety of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products. jlu.edu.cnresearchgate.net The design of such ligands is a crucial aspect of modern asymmetric catalysis, and the diaza-spiro framework offers a modular platform for tuning both steric and electronic properties. nih.govnih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Spiro Ligands

Catalyst System Reaction Type Substrate Example Enantioselectivity (ee)
Rhodium-SpiroBIP Asymmetric Hydrogenation α-dehydroamino acid derivatives High
Rhodium-SpiroNP Asymmetric Hydrogenation (Z)-2-acetamidoacrylic acid derivatives High

Note: This table represents the types of reactions where chiral spiro ligands have been successful. Specific data for ligands derived from this compound is limited in publicly available literature.

The ability of the two nitrogen atoms in the diaza-spiro framework to chelate metal ions is fundamental to its role as a ligand. Potentiometric titration is a common method used to determine the stability constants of metal complexes. researchgate.netdntb.gov.ua These studies provide quantitative information about the strength of the interaction between the ligand and various metal ions. For ligands containing similar nitrogen donor atoms, the stability of the resulting complexes often follows the Irving-Williams series. dntb.gov.ua While specific stability constant data for this compound complexes are not readily found in the literature, studies on analogous Schiff-base and imidazole-containing ligands provide insight into the expected behavior. researchgate.netnaturalspublishing.com The stability of these complexes is crucial for their application in areas such as catalysis, where a balance between complex stability and reactivity is required.

Table 2: General Trends in Metal Complex Stability with N-donor Ligands

Metal Ion General Stability Trend
Co(II) Moderate
Ni(II) High
Cu(II) Very High
Zn(II) Moderate
Pd(II) Very High

Note: This table illustrates general trends observed for N-donor ligands and is not specific to this compound.

Future Research Directions and Unexplored Potential of 2 Phenyl 2,7 Diaza Spiro 4.4 Nonane

Exploration of Emerging Synthetic Technologies for Spiro[4.4]nonane Core Construction

The efficient construction of the spiro[4.4]nonane core is paramount for enabling further research. While classical synthetic methods exist, future efforts will likely focus on more advanced and sustainable technologies. One promising direction is the application of visible-light-driven photocatalysis. acs.org This methodology has been successfully employed to generate nitrogen-centered radicals, facilitating the construction of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. acs.org Adapting this strategy to suitable precursors could offer a mild and efficient route to the 2,7-diaza-spiro[4.4]nonane framework.

Another area of exploration is the use of novel cycloaddition strategies. For instance, an unprecedented thermodynamically unfavorable (4+1) desymmetrizing spiroannulation has been reported for the synthesis of all-carbon chiral spirocycles. researchgate.net Investigating analogous [4+1] or other cycloaddition reactions involving nitrogen-containing components could provide direct access to the diazaspiro core with high stereocontrol. Furthermore, the development of multicomponent reactions, which allow for the assembly of complex molecules in a single step, represents a highly attractive strategy for building libraries of substituted 2,7-diaza-spiro[4.4]nonane derivatives.

Development of Advanced and Selective Functionalization Strategies

With the core structure in hand, the subsequent challenge and opportunity lie in its selective functionalization. The two nitrogen atoms and the phenyl ring of 2-Phenyl-2,7-diaza-spiro[4.4]nonane offer multiple sites for modification. Future research should focus on developing regioselective and stereoselective functionalization methods. For instance, the secondary amine can be a handle for introducing a wide array of substituents through N-alkylation, N-arylation, or acylation. The development of orthogonal protection strategies for the two nitrogen atoms will be crucial for the selective modification of one amine over the other.

The phenyl group also presents a platform for diversification through late-stage functionalization. Techniques such as C-H activation could be explored to introduce substituents at various positions on the phenyl ring, enabling the fine-tuning of the molecule's properties. Moreover, the transformation of the existing 2,7-diazaspiro[4.4]nonane structure into other fused heterocyclic systems, as has been demonstrated for related derivatives, opens up new avenues for creating chemical diversity. rsc.orgwipo.int

Integration into Novel Catalytic Systems and Methodologies

The chiral nature of the spiro[4.4]nonane scaffold makes it an attractive ligand for asymmetric catalysis. Future research could explore the synthesis of chiral derivatives of this compound and their application as ligands in a variety of metal-catalyzed reactions. The two nitrogen atoms can act as coordination sites for a range of transition metals, and the rigid spirocyclic backbone can create a well-defined chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic transformations.

Furthermore, the basicity of the nitrogen atoms suggests that these compounds could also function as organocatalysts. For example, they could be investigated as Brønsted base catalysts or as precursors to N-heterocyclic carbenes (NHCs), which are versatile organocatalysts for a wide range of chemical transformations.

Discovery of New Applications in Frontier Materials Science

The rigid and well-defined three-dimensional structure of this compound makes it a candidate for applications in materials science. The incorporation of this spirocyclic unit into polymer backbones could lead to materials with novel thermal and mechanical properties. For instance, a patent for 1,6-di(oxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione derivatives highlights their potential use in the production of polyhydric polyethers. google.com This suggests that the phenyl-substituted analogue could also be explored as a monomer in polymerization reactions.

Additionally, the potential for these compounds to form ordered structures through self-assembly could be investigated for applications in crystal engineering and the development of porous materials. The ability of the nitrogen atoms to participate in hydrogen bonding and the potential for π-π stacking of the phenyl rings could drive the formation of supramolecular architectures with interesting inclusion properties.

Deepening Theoretical Understanding of Structure-Reactivity Relationships and Conformational Dynamics

Computational studies will be instrumental in guiding the future development and application of this compound. Density Functional Theory (DFT) calculations can be employed to understand the conformational preferences of the spirocyclic system and the influence of the phenyl substituent on its geometry and electronic properties. Such studies can provide insights into the structure-reactivity relationships, helping to predict the most favorable sites for functionalization and the likely outcomes of chemical reactions.

Furthermore, molecular dynamics simulations can be used to study the conformational dynamics of the molecule and its interactions with biological targets or other molecules. This can be particularly valuable in the context of drug design, where understanding the binding mode of a ligand to a protein is crucial. The computed properties of related compounds from databases like PubChem can serve as a starting point for more in-depth theoretical investigations. nih.gov

Addressing Scalability and Sustainability in the Production of Spirocyclic Diaza-Compounds

For any practical applications to be realized, the synthesis of this compound must be scalable and sustainable. Future research should focus on developing synthetic routes that are not only efficient but also environmentally benign. This includes the use of non-toxic reagents and solvents, minimizing waste generation, and developing catalytic methods that can be performed under mild conditions.

The development of flow chemistry processes for the synthesis of the spirocyclic core and its subsequent functionalization could offer a solution to the scalability challenge. acs.org Flow reactors can provide better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up than traditional batch processes. Furthermore, exploring electrosynthetic methods, which use electricity as a "reagent," could provide a green alternative to traditional chemical oxidations or reductions in the synthetic sequence.

Q & A

Q. What synthetic strategies are employed for synthesizing 2-Phenyl-2,7-diaza-spiro[4.4]nonane, and how are purification challenges addressed?

The synthesis of this compound typically involves cyclization reactions to form the spirocyclic core, followed by functionalization of the nitrogen atoms. Key steps include:

  • Cyclization : Intramolecular nucleophilic substitution or ring-closing metathesis to form the spiro junction .
  • Purification : Advanced chromatography (e.g., flash column chromatography or HPLC) is critical for isolating the target compound from byproducts, especially for stereoisomer separation .
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts may be used to achieve desired stereochemistry, as small structural changes significantly impact biological activity .

Q. How is the structural characterization of this compound performed, and what role does crystallography play?

Structural elucidation relies on:

  • X-ray Crystallography : The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, resolving spirocyclic conformations, and validating stereochemistry .
  • Spectroscopic Methods : 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) confirm molecular connectivity and purity .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties and optimize geometries for docking studies .

Advanced Research Questions

Q. What biological targets are associated with this compound derivatives, and how are their mechanisms probed?

Diazaspiro compounds exhibit diverse pharmacological activities:

  • Neuromodulation : Derivatives interact with nicotinic acetylcholine receptors (nAChRs), modulating neurotransmission pathways. Electrophysiology assays (e.g., patch-clamp) quantify ion channel effects .
  • Enzyme Inhibition : Some derivatives inhibit sigma receptors or menin-MLL interactions , with IC50_{50} values determined via fluorescence polarization or surface plasmon resonance (SPR) .
  • Case Study : A 2,7-diazaspiro[4.4]nonane derivative showed analgesic activity (IC50_{50} = 0.3 µM) by targeting σ1 receptors without off-target effects in rodent models .

Q. How do stereochemical variations influence the pharmacological profile of diazaspiro compounds?

Stereochemistry dictates binding affinity and selectivity:

DerivativeStereochemistryTargetIC50_{50} (µM)Reference
(5R)-7-[(1R)-Phenylethyl]R,R configurationMenin-MLL0.5
(5S)-7-[(1S)-Phenylethyl]S,S configurationMenin-MLL1.2
The R,R isomer exhibits higher potency due to optimal hydrophobic interactions in the protein binding pocket .

Q. What methodological challenges arise in optimizing pharmacokinetic (PK) properties, and how are they mitigated?

Key challenges include:

  • Low Solubility : Introduction of polar groups (e.g., sulfonyl in 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane) improves aqueous solubility without compromising blood-brain barrier penetration .
  • Metabolic Stability : Microsomal stability assays (e.g., liver microsome incubations) identify metabolic hotspots, guiding structural modifications like fluorination .
  • In Vivo Validation : Radiolabeled tracers (e.g., 14^{14}C-labeled analogs) track biodistribution in animal models .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of diazaspiro derivatives be reconciled?

Contradictions often stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or buffer conditions alter IC50_{50} values. Standardized protocols (e.g., NIH Assay Guidance) improve reproducibility .
  • Structural Nuances : Subtle changes like pyrimidinyl vs. benzyl substituents drastically alter target selectivity. For example, pyrimidinyl derivatives favor nAChRs, while benzyl groups enhance σ receptor affinity .
  • Crystallographic Artifacts : Disordered solvent molecules in crystal structures may lead to misinterpretation of binding modes. Multi-conformer refinement in SHELXL mitigates this .

Future Research Directions

  • High-Throughput Screening : Fragment-based libraries of diazaspiro compounds can identify novel chemotypes for undrugged targets .
  • Machine Learning : Predictive models trained on spirocyclic compound databases may accelerate lead optimization .

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2-Phenyl-2,7-diaza-spiro[4.4]nonane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.